2'-Deoxy-2'-fluoroarabinoadenosine

Leukemia Drug Resistance Nucleoside Analog

Researchers studying nucleoside analog mechanisms face challenges with analog specificity and off-target effects. 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) is the validated active metabolite of fludarabine phosphate. - **Distinct pharmacology**: 2'-fluoro-arabino configuration alters dCK phosphorylation rate, transporter affinity (hENT1/hCNT3), and mitochondrial dGK substrate profile vs cladribine/clofarabine. - **Research applications**: Positive control for DNA polymerase inhibition, GDEPT prodrug selection (E. coli PNP), metronidazole-resistant T. vaginalis (IC50 = 0.09 µM), and mitochondrial toxicity assays. - **Supply assurance**: Available in research quantities; stable for immediate deployment in mechanistic pharmacology studies.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
Cat. No. B15565768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoroarabinoadenosine
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7?,10-/m1/s1
InChIKeyZGYYPTJWJBEXBC-ZBFRNQRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F-ara-A: Procurement & Technical Baseline


2'-Deoxy-2'-fluoroarabinoadenosine (2'-F-ara-A, CAS 20227-41-2) is a fluorinated purine nucleoside analog belonging to the arabinofuranosyladenine class. Its structure—adenine base linked to a 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl sugar—confers resistance to adenosine deaminase (ADA)-mediated deamination, a key metabolic liability of non-fluorinated analogs like vidarabine (ara-A) [1]. This modification translates into distinct pharmacological properties, including enhanced metabolic stability, altered enzyme inhibition profiles, and activity against both viral and parasitic targets . The compound serves as a critical research tool for investigating nucleoside metabolism, drug resistance mechanisms, and as a key intermediate in the synthesis of advanced therapeutics such as the STING agonist ulevostinag [2].

Nucleoside analog mechanism studies: fluorinated arabino-adenosine probe for DNA synthesis inhibition and ribonucleotide reductase pathway research
Intracellular phosphorylation workflow: reported substrate for deoxycytidine kinase and mitochondrial deoxyguanosine kinase activation studies
Transporter selectivity research: may support nucleoside transporter affinity comparisons across hENT and hCNT family members

F-ara-A: Unique Configuration Advantage


Generic substitution among nucleoside analogs is scientifically unsound due to the profound impact of subtle structural variations on substrate specificity, metabolic activation, and resistance profiles. For instance, the simple addition of a fluorine atom at the 2'-arabino position of the sugar moiety fundamentally alters the compound's interaction with activating kinases, such as mitochondrial deoxyguanosine kinase (dGK), and target enzymes like ribonucleotide reductase [1]. As demonstrated in comparative studies, 2'-F-ara-A exhibits a markedly different resistance profile in leukemia cell lines compared to structurally similar analogs like 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA) or cladribine (CdA), underscoring that even closely related in-class compounds cannot be interchanged without compromising experimental outcomes or therapeutic relevance [2]. The quantitative evidence below details these critical points of differentiation.

Stereochemistry 2'-fluoro-arabino configuration alters dCK phosphorylation rate and mitochondrial enzyme specificity; cladribine or ara-A may shift metabolic profile and experimental endpoints
Transporter affinity Reported hENT1/hENT2/hCNT3 affinities differ from cladribine and clofarabine; cellular uptake and accumulation may not transfer directly across analogs
PNP substrate efficiency E. coli PNP cleavage kinetics differ by ~3000-fold between F-ara-A and F-dAdo; prodrug-activation model context may require compound-specific validation

F-ara-A: Quantitative Differentiation Data


Nucleoside Transporter Affinity Differentiation

In a comparative MTT assay using HL60 leukemia cell lines, 2'-Deoxy-2'-fluoroarabinoadenosine (Fara-A) demonstrated a resistance factor (Rf) of 5.3 in HL60/Fara-A cells (IC50 = 9.7 μM) compared to wild-type HL60 cells (IC50 = 1.9 μM). This contrasts sharply with 2-Chloro-2′-arabino-fluoro-2′-deoxyadenosine (CAFdA), which exhibited an Rf >10,000 in HL60/CdA cells (IC50 >500 μM vs. 0.037 μM in wild-type) [1]. Similarly, Cladribine (CdA) showed an Rf of 8,244 in the HL60/CdA line (IC50 = 338 μM vs. 0.041 μM in wild-type).

Transporter affinity comparison
Head-to-head
Recombinant hENT1, hENT2, and hCNT3 exhibited differing affinity profiles for F-ara-A versus cladribine and clofarabine in Xenopus oocyte and yeast expression systems
Measured via recombinant human transporters expressed in Xenopus laevis oocytes and Saccharomyces cerevisiae
Supports transporter-mediated uptake differentiation review
Affinity rank order varies by transporter subtype; source data require careful reconciliation
Leukemia Drug Resistance Nucleoside Analog

E. coli PNP Substrate Selectivity

2'-Deoxy-2'-fluoroarabinoadenosine (reported as 2-fluoro-arabinosyl-adenine) is phosphorylated by human recombinant mitochondrial deoxyguanosine kinase (dGK) as efficiently as natural nucleoside substrates [1]. The study explicitly notes that this is the first report demonstrating 2-fluoro-arabinosyl-adenine and CAFdA as good substrates for dGK [1].

E. coli PNP substrate selectivity
Head-to-head
F-dAdo cleaved ~3000-fold more efficiently than F-ara-A by E. coli purine nucleoside phosphorylase in vitro
In vitro enzymatic assay with E. coli PNP
Guides prodrug selection for PNP gene-therapy model studies
Substrate efficiency context may not extend to mammalian PNP isoforms
Mitochondrial Toxicity Nucleoside Kinase Drug Activation

Activity Against Drug-Resistant T. vaginalis

2'-Deoxy-2'-fluoroarabinoadenosine exhibits potent growth inhibition against Trichomonas vaginalis T1 with an IC50 of 90.0 nM after 24 hours, achieving a 99.6% growth inhibition rate at 100 μM . Notably, activity against metronidazole-resistant Trichomonas vaginalis is substantially reduced, with an IC50 of 100,000 nM .

T. vaginalis growth inhibition
Cross-study
IC50 = 0.09 µM (wild-type T1 strain) vs IC50 = 100 µM (metronidazole-resistant strain) at 24 h
In vitro growth inhibition assay, T. vaginalis T1 strain, 24-hour incubation
Reported antiparasitic assay-response context; resistance-associated shift exceeds 1000-fold
Data to verify; source documentation not available for independent review
Antiparasitic Trichomonas vaginalis Drug Resistance

Mitochondrial dGK Phosphorylation Efficiency

Whole-body autoradiography in mice revealed that both Cladribine (CdA) and 2-Chloro-2′-arabino-fluoro-2′-deoxyadenosine (CAFdA) enter the brain, but CAFdA, a lipophilic and more stable analog, showed surprisingly lower brain concentration at 4 hours compared to CdA [1]. This indicates that the 2'-fluoro-arabino modification, which is shared by 2'-Deoxy-2'-fluoroarabinoadenosine, alters brain penetration kinetics.

Mitochondrial dGK phosphorylation
Class-level
F-ara-A phosphorylated by recombinant human dGK with efficiency comparable to natural nucleoside substrates in vitro
Purified human recombinant deoxyguanosine kinase assay
Supports mitochondrial kinase-activation pathway context
Class-level inference; direct quantitative comparison across all nucleoside analogs not reported
Pharmacokinetics Blood-Brain Barrier Tissue Distribution

Enhanced Ribonucleotide Reductase Inhibition vs. Ara-A

The triphosphate metabolite of 2'-Deoxy-2'-fluoroarabinoadenosine (2-F-ara-ATP) was more effective than the triphosphate of vidarabine (ara-ATP) in inhibiting the reduction of ADP and CDP by ribonucleotide reductase from HEp-2 and L1210 cells [1].

DNA Synthesis Ribonucleotide Reductase Enzyme Inhibition

Utility as a Key Intermediate in STING Agonist Synthesis

A four-step chemical route to pivalated 2′-deoxy-2′-fluoroarabinoadenosines from adenosine was specifically developed to support the preparation of ulevostinag, a STING (Stimulator of Interferon Genes) agonist [1]. This synthetic accessibility via a scalable, selective protection/deprotection sequence differentiates 2'-F-ara-A from analogs requiring more complex or lower-yielding syntheses.

STING Agonist Immuno-oncology Process Chemistry

F-ara-A: Validated Research Applications


Nucleoside Transporter Role in Drug Resistance

Use 2'-Deoxy-2'-fluoroarabinoadenosine as a tool compound to study alternative resistance pathways in leukemia cell lines. Its low resistance factor (Rf = 5.3) in Fara-A-selected HL60 cells, compared to the extreme resistance seen with CAFdA (Rf >10,000) and CdA (Rf = 8,244) [1], makes it ideal for probing mechanisms of resistance that do not involve the complete loss of activity seen with other purine analogs. Pair with wild-type and resistant cell lines to dissect the roles of specific nucleoside transporters or kinases in drug sensitivity.

GDEPT with E. coli PNP

Leverage the compound's efficient phosphorylation by recombinant human mitochondrial deoxyguanosine kinase (dGK) [1] to investigate mitochondrial nucleoside salvage pathways and potential organelle-specific toxicity. Compare activation profiles with analogs that are poor dGK substrates to delineate the contribution of mitochondrial vs. cytosolic kinases to nucleoside analog pharmacology.

Metronidazole Resistance Mechanisms in T. vaginalis

Employ 2'-Deoxy-2'-fluoroarabinoadenosine in studies of Trichomonas vaginalis biology, particularly to model cross-resistance to metronidazole. The compound's potent activity against the T1 strain (IC50 = 90 nM) and dramatically reduced activity against a metronidazole-resistant strain (IC50 = 100,000 nM) [1] provides a clear experimental system for identifying and validating genetic determinants of resistance in this anaerobic parasite.

Mitochondrial Toxicity Profiling of Nucleoside Analogs

Utilize the established 4-step synthetic route to pivalated 2'-deoxy-2'-fluoroarabinoadenosines [1] as a platform for generating key intermediates in the development of STING agonists like ulevostinag. This validated process chemistry supports both milligram-scale research and larger-scale procurement for preclinical studies in immuno-oncology.

Application
Selection Property
Validation Focus
Nucleoside transporter uptake studies
hENT/hCNT affinity profile review
Resistance-model transporter assay endpoints
PNP gene-therapy model studies
PNP substrate efficiency comparison
Prodrug activation kinetics and bystander-effect models
Antiparasitic resistance mechanism studies
Wild-type vs resistant-strain response
Metronidazole-resistance pathway endpoint review
Mitochondrial toxicity profiling studies
dGK substrate context
Mitochondrial kinase-activation endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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